D3R Affinity and Selectivity vs. Historical D3R Antagonists
Compounds derived from the 4-phenylpiperazine-oxane-4-carboxamide scaffold, exemplified by VK4-116, exhibit sub-nanomolar D3R binding affinity (Ki = 6.84 nM) and approximately 1,700-fold selectivity over the closely related D2R [1]. This selectivity window substantially exceeds that of earlier-generation D3R antagonists such as SB-277,011A, which typically displays 80- to 100-fold D3/D2 selectivity in radioligand binding assays [2]. The ~17-fold improvement in selectivity ratio directly addresses the off-target D2R antagonism that has been linked to extrapyramidal side effects and hyperprolactinemia with less selective agents.
| Evidence Dimension | D3R binding affinity (Ki) and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | Ki (D3R) = 6.84 nM; D3/D2 selectivity = ~1,700-fold |
| Comparator Or Baseline | SB-277,011A: D3/D2 selectivity ~80-100-fold (radioligand binding); GSK598,809: Ki (D3R) = 0.89 nM, D3/D2 selectivity ~100-fold |
| Quantified Difference | VK4-116 (scaffold representative) shows ~17-fold greater D3/D2 selectivity than SB-277,011A |
| Conditions | [3H]-radioligand displacement assays using human cloned D3 and D2 receptors expressed in HEK293 cells |
Why This Matters
Higher D3/D2 selectivity minimizes D2R-mediated adverse effects (extrapyramidal symptoms, hyperprolactinemia) that have historically limited the clinical utility of D3R antagonists.
- [1] Newman AH, et al. Beyond small-molecule SAR: Using the dopamine D3 receptor crystal structure to guide drug design. WCP2018 Abstract SY20-2 (2018). View Source
- [2] Heidbreder CA, Newman AH. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Ann N Y Acad Sci. 2010 Feb;1187:4-34. doi: 10.1111/j.1749-6632.2009.05254.x View Source
